molecular formula C13H9N3O2 B597447 6-Amino-3-(3-cyanophenyl)picolinic acid CAS No. 1258632-39-1

6-Amino-3-(3-cyanophenyl)picolinic acid

Cat. No.: B597447
CAS No.: 1258632-39-1
M. Wt: 239.234
InChI Key: JHMQDCMZDGDGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-cyanophenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-cyanophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-(3-cyanophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, lacking the amino and cyanophenyl groups.

    6-Aminopicolinic Acid: Similar structure but without the cyanophenyl group.

    3-Cyanophenylpicolinic Acid: Similar structure but without the amino group.

Uniqueness

6-Amino-3-(3-cyanophenyl)picolinic acid is unique due to the presence of both the amino and cyanophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQDCMZDGDGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692424
Record name 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-39-1
Record name 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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